

# 1-Fluoropropane molecular weight and formula

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## Compound of Interest

Compound Name: 1-Fluoropropane

Cat. No.: B1212598

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## Technical Guide: 1-Fluoropropane (C<sub>3</sub>H<sub>7</sub>F)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular properties of **1-Fluoropropane**, including its chemical formula and molecular weight. It also outlines a standard experimental protocol for the determination of its molecular weight using Gas Chromatography-Mass Spectrometry (GC-MS), a fundamental analytical technique in chemical and pharmaceutical research.

## Molecular Formula and Weight

**1-Fluoropropane** is a halogenated alkane with the chemical structure CH<sub>3</sub>CH<sub>2</sub>CH<sub>2</sub>F. Its molecular formula and weight are fundamental parameters for any quantitative analysis or experimental study.

The molecular weight is calculated based on the standard atomic weights of its constituent elements: Carbon (C), Hydrogen (H), and Fluorine (F). The values provided by the IUPAC are used for this calculation.<sup>[1]</sup>

Component	Chemical Formula	Atomic Composition	Standard Atomic Weight (Da)	Contribution to Molecular Weight (Da)
1-Fluoropropane	C <sub>3</sub> H <sub>7</sub> F	3 x Carbon	[12.0096, 12.0116]	36.033 (using conventional value 12.011)
7 x Hydrogen	[1.00784, 1.00811]	7.056 (using conventional value 1.008)		
1 x Fluorine	18.998403162(5)	18.998		
Total	C <sub>3</sub> H <sub>7</sub> F	62.087		

Note: The standard atomic weights for Carbon and Hydrogen are presented as intervals, reflecting their natural isotopic variability.<sup>[2][3][4][5]</sup> For practical purposes, a conventional value is often used.<sup>[2][6]</sup> Fluorine is a monoisotopic element, so its atomic weight is a single, highly precise value.<sup>[7][8]</sup>

The calculated molecular weight is approximately 62.09 g/mol.<sup>[9][10]</sup> This value is consistent with data found in chemical databases.<sup>[11][12]</sup>

## Experimental Determination of Molecular Weight

Mass spectrometry is the primary experimental method for determining the molecular mass of organic compounds.<sup>[5][13]</sup> For a volatile and relatively small molecule like **1-Fluoropropane**, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique.<sup>[7][11]</sup> It provides separation from impurities and precise mass determination.

### Protocol: Molecular Weight Determination of 1-Fluoropropane by GC-MS

This protocol describes the standard procedure for analyzing a sample of **1-Fluoropropane** to confirm its molecular weight.

Objective: To separate **1-Fluoropropane** from any potential volatile impurities and determine its molecular ion mass.

### 1. Sample Preparation:

- Prepare a dilute solution of the **1-Fluoropropane** sample in a high-volatility solvent (e.g., methanol or dichloromethane). The concentration should be in the low ppm range ( $\mu\text{g/mL}$ ) to avoid overloading the column and detector.
- If analyzing a gaseous sample, use a gas-tight syringe to collect a known volume.

### 2. GC-MS System Configuration:

- Gas Chromatograph (GC):
  - Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to handle the concentration. Set injector temperature to 200°C.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25  $\mu\text{m}$  film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is suitable for separating non-polar volatile compounds.
  - Oven Temperature Program:
    - Initial temperature: 40°C, hold for 2 minutes.
    - Ramp: Increase temperature at a rate of 10°C/min to 150°C.
    - Final hold: Hold at 150°C for 2 minutes.
- Mass Spectrometer (MS):
  - Interface Temperature: Set the GC-MS transfer line temperature to 250°C to prevent condensation.

- Ion Source: Electron Ionization (EI) is the standard method.<sup>[5]</sup> Set the ion source temperature to 230°C. Use a standard electron energy of 70 eV.
- Mass Analyzer: Quadrupole analyzer.
- Scan Range: Set the mass-to-charge ratio ( $m/z$ ) scan range from 35 to 200 amu to ensure detection of the molecular ion and potential fragments.

### 3. Analysis Procedure:

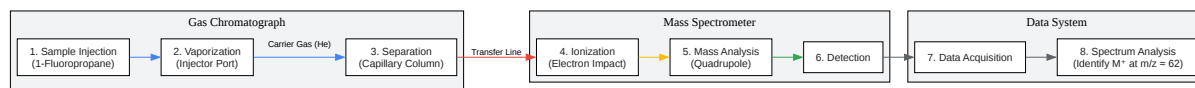
- Inject 1  $\mu\text{L}$  of the prepared liquid sample (or 100  $\mu\text{L}$  of the gaseous sample) into the GC injector port.
- Start the GC-MS data acquisition. The GC will separate the components of the sample based on their boiling points and interaction with the stationary phase.
- As each component elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.
- The mass analyzer separates the resulting ions based on their  $m/z$  ratio, and the detector records their abundance.

### 4. Data Analysis:

- Total Ion Chromatogram (TIC): Examine the TIC to identify the peak corresponding to **1-Fluoropropane**. The retention time should be consistent for this compound under the specified conditions.
- Mass Spectrum: Extract the mass spectrum for the **1-Fluoropropane** peak.
- Identify the Molecular Ion Peak ( $M^+$ ): The molecular ion peak is the peak with the highest  $m/z$  that corresponds to the intact molecule after losing one electron. For **1-Fluoropropane** ( $\text{C}_3\text{H}_7\text{F}$ ), this peak should appear at an  $m/z$  of approximately 62.<sup>[9]</sup>
- Analyze Fragmentation Pattern: The EI process will cause the molecular ion to fragment. Common fragments for propyl compounds can help confirm the structure.

## Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the analysis of **1-Fluoropropane**.



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Caption: Workflow for molecular weight determination via GC-MS.

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